molecular formula C15H23NO3 B5127839 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol

1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol

Cat. No. B5127839
M. Wt: 265.35 g/mol
InChI Key: WGPVDNSATDVAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol, also known as DMMDA-3, is a psychoactive substance that belongs to the class of phenethylamines. This compound is structurally similar to other psychoactive substances such as mescaline, 2C-B, and DOM. DMMDA-3 has been studied for its potential therapeutic applications, as well as its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has been shown to increase the release of serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has been shown to have a variety of biochemical and physiological effects in animal models. These include the modulation of serotonin and dopamine levels, as well as changes in the activity of certain brain regions involved in mood regulation. 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also some limitations to its use, including its potential for abuse and its unclear safety profile.

Future Directions

There are several potential future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol. These include further exploration of its therapeutic potential, particularly in the treatment of depression and anxiety disorders. Additionally, research could focus on the development of new compounds based on the structure of 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol, with the goal of improving its therapeutic efficacy and reducing potential side effects. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol involves several steps, including the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with nitroethane, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Research has shown that 1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinol has antidepressant and anxiolytic effects in animal models, and may be a promising candidate for the development of new antidepressant drugs.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11-14(18-2)7-6-12(15(11)19-3)9-16-8-4-5-13(17)10-16/h6-7,13,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVDNSATDVAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCCC(C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5258221

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